molecular formula C7H9IN2O B2832063 5-Iodo-2-propylpyrazole-3-carbaldehyde CAS No. 2226182-53-0

5-Iodo-2-propylpyrazole-3-carbaldehyde

Cat. No.: B2832063
CAS No.: 2226182-53-0
M. Wt: 264.066
InChI Key: KKLQRLIRIVPVFA-UHFFFAOYSA-N
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Description

5-Iodo-2-propylpyrazole-3-carbaldehyde is a halogenated pyrazole derivative characterized by a propyl group at position 2, an iodine atom at position 5, and a carbaldehyde functional group at position 2. Its molecular formula is C₇H₉IN₂O, with a molecular weight of 264.07 g/mol.

Properties

IUPAC Name

5-iodo-2-propylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-6(5-11)4-7(8)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLQRLIRIVPVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-propylpyrazole-3-carbaldehyde typically involves the iodination of 2-propylpyrazole-3-carbaldehyde. One common method is the electrophilic substitution reaction where iodine is introduced into the pyrazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-propylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Iodo-2-propylpyrazole-3-carboxylic acid.

    Reduction: 5-Iodo-2-propylpyrazole-3-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-propylpyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-propylpyrazole-3-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Iodo-2-propylpyrazole-3-carbaldehyde with analogous pyrazole-based compounds, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound 2-propyl, 5-iodo, 3-carbaldehyde C₇H₉IN₂O Aldehyde, Iodo, Pyrazole 264.07 Precursor for cross-coupling reactions; potential antiviral/anticancer agent
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone 3-cyclohexyl, 4-hydrazone C₁₆H₁₈N₄ Hydrazone, Indeno-pyrazole 266.35 Limited toxicological data; structural complexity for ligand design
5-Bromo-2-methylpyrazole-3-carboxylic acid 2-methyl, 5-bromo, 3-carboxylic acid C₅H₅BrN₂O₂ Carboxylic acid, Bromo 221.01 Chelating agent; antimicrobial activity
2-Propylpyrazole-3-carbaldehyde 2-propyl, 3-carbaldehyde C₇H₁₀N₂O Aldehyde, Pyrazole 138.17 Intermediate for Schiff base synthesis

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